H-pyran-3-yl propanoate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin propionate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus) . Erythromycin propionate is known for its broad-spectrum antimicrobial activity, making it effective against a variety of bacterial infections. It is particularly useful for patients who are allergic to penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin propionate is synthesized by esterifying erythromycin with propionic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production of erythromycin propionate involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to obtain erythromycin propionate. The fermentation process is optimized to maximize yield, and the subsequent chemical modification is carried out under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Erythromycin propionate undergoes various chemical reactions, including:
Oxidation: Erythromycin propionate can be oxidized to form erythromycin oxime.
Reduction: Reduction of erythromycin propionate can yield erythromycin alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of erythromycin propionate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed.
Major Products:
Oxidation: Erythromycin oxime.
Reduction: Erythromycin alcohol.
Substitution: Various substituted erythromycin derivatives.
Scientific Research Applications
Erythromycin propionate has a wide range of applications in scientific research:
Mechanism of Action
Erythromycin propionate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides during translation. This inhibition of protein synthesis ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and improved pharmacokinetic properties.
Clarithromycin: Similar to erythromycin but with better acid stability and oral bioavailability.
Spiramycin: A macrolide antibiotic used primarily in veterinary medicine.
Uniqueness of Erythromycin Propionate: Erythromycin propionate is unique due to its specific esterification with propionic acid, which enhances its stability and bioavailability compared to erythromycin. This modification allows for more effective treatment of infections, particularly in patients who cannot tolerate other antibiotics .
Properties
IUPAC Name |
[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQXKHPOXXXCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H71NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859266 |
Source
|
Record name | 4-(Dimethylamino)-2-({14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradecan-6-yl}oxy)-6-methyloxan-3-yl propanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.